
2-Biphenylyl disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Biphenylyl disulfide is an organic compound characterized by the presence of a disulfide bond between two biphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 2-Biphenylyl disulfide can be synthesized through several methods. One common approach involves the reaction of biphenyl thiol with an oxidizing agent. For instance, the reaction of biphenyl thiol with iodine in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the disulfide bond under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of oxidizing agents and reaction conditions is crucial to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions: 2-Biphenylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl thiol.
Substitution: Functionalized biphenyl derivatives.
科学研究应用
2-Biphenylyl disulfide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Biphenylyl disulfide involves the formation and cleavage of disulfide bonds. This process is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The disulfide bond can undergo exchange reactions, which are essential in protein folding and stabilization . The molecular targets include thiol groups in proteins and enzymes, which can be modified through disulfide exchange reactions .
相似化合物的比较
Diphenyl disulfide: Similar in structure but lacks the biphenyl groups, making it less versatile in functionalization.
Dibenzothiophene: Contains a sulfur atom within a heterocyclic structure, offering different chemical properties and applications.
Biphenyl thiol: The reduced form of 2-Biphenylyl disulfide, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its disulfide bond provides stability and reactivity, which are valuable in various scientific and industrial applications.
属性
CAS 编号 |
19813-97-9 |
|---|---|
分子式 |
C24H18S2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI 键 |
JKPTZWVDCSARTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


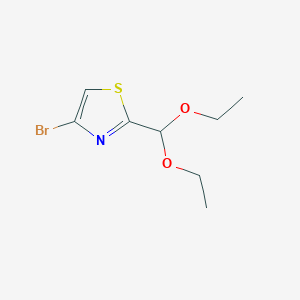
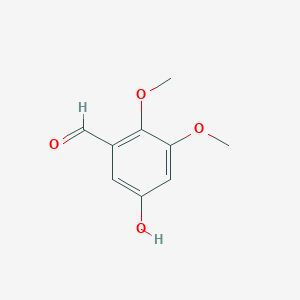
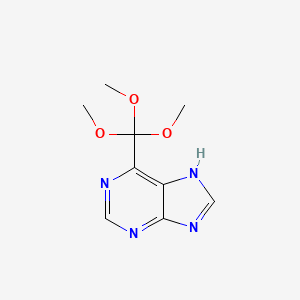
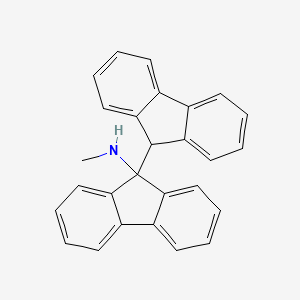

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
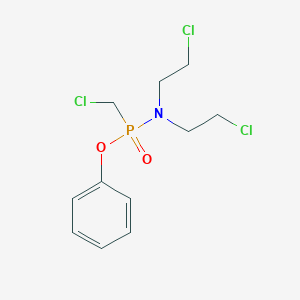
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
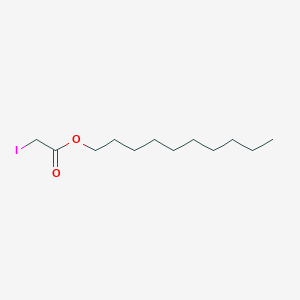
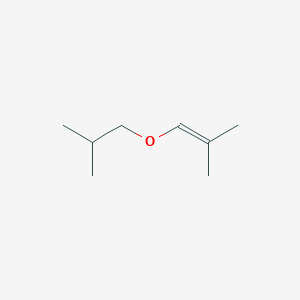
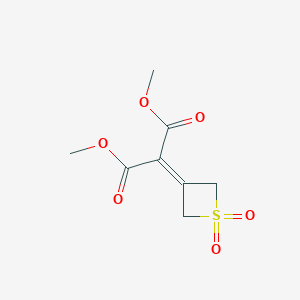

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

